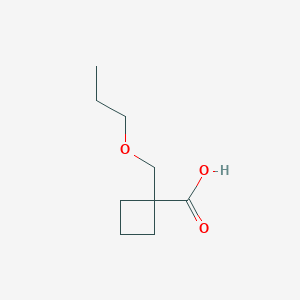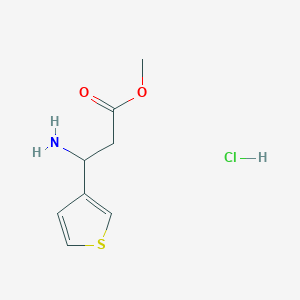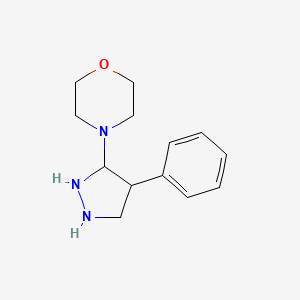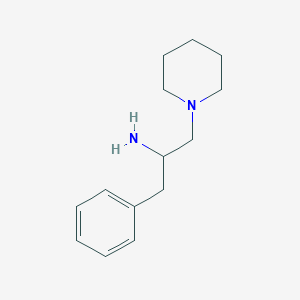
1-(Propoxymethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propoxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol This compound is characterized by a cyclobutane ring substituted with a propoxymethyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with propoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
1-(Propoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The propoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Propoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Propoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propoxymethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
1-(Propoxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the propoxymethyl group, making it less lipophilic.
1-(Methoxymethyl)cyclobutane-1-carboxylic acid: Contains a methoxymethyl group instead of a propoxymethyl group, affecting its reactivity and solubility.
1-(Ethoxymethyl)cyclobutane-1-carboxylic acid: Contains an ethoxymethyl group, which may alter its chemical properties compared to the propoxymethyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(propoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-2-6-12-7-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11) |
Clave InChI |
HVARHOUMCSQBIF-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Propyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12271585.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-2H-chromen-2-one](/img/structure/B12271589.png)
![2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine](/img/structure/B12271592.png)
![7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12271609.png)
![8-[(2,5-Dimethylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12271616.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12271626.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12271631.png)


![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12271653.png)
![N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12271660.png)

![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
